2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid is a complex organic compound that belongs to the class of benzo[b][1,6]naphthyridine derivatives. These compounds are characterized by their fused bicyclic structures, which include a naphthyridine moiety. The specific structure of this compound includes a methyl group at the second position and a carboxylic acid functional group at the tenth position of the tetrahydrobenzo[b][1,6]naphthyridine framework. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis and characterization of 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine derivatives have been documented in various scientific studies. Notably, research has focused on the synthesis of related compounds through methodologies that optimize yield and purity while exploring their reactivity and biological properties .
This compound can be classified as:
The synthesis of 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid typically involves multi-step organic reactions. One common approach includes the use of anthranilic acids as starting materials:
Technical details indicate that thin-layer chromatography is used for monitoring the reaction progress, and purification is achieved through crystallization methods .
The molecular structure of 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the structural characteristics:
The compound can undergo various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:
Technical details from studies indicate that certain derivatives can be synthesized by reacting with activated alkynes under specific conditions .
The mechanism of action for compounds derived from 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid often involves interactions at biological targets such as enzymes or receptors.
Data from molecular dynamics simulations suggest that these compounds may exhibit binding affinity towards serotonin transporters or other relevant biological targets, potentially influencing neurotransmitter levels .
Relevant data from safety data sheets indicate necessary precautions when handling due to potential toxicity associated with nitrogen-containing heterocycles .
The applications of 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid are primarily in medicinal chemistry:
Research continues to explore its potential as a lead compound for developing new therapeutic agents due to its diverse biological activities and structural versatility .
Phosphodiesterase 5 (PDE5) has emerged as a critical therapeutic target for Alzheimer’s disease (AD) due to its regulatory role in hydrolyzing cyclic guanosine monophosphate (cGMP), a secondary messenger essential for synaptic plasticity and memory consolidation. The novel compound 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid belongs to a class of tricyclic PDE5 inhibitors (PDE5-Is) designed to overcome the pharmacokinetic limitations of earlier quinoline-based inhibitors. Unlike its predecessor compound 1 (IC~50~ = 0.270 nM), which exhibited poor aqueous solubility (<3.9 μM), this tetrahydrobenzo[b][1,6]naphthyridine derivative demonstrates significantly enhanced solubility (>500 μM) while maintaining sub-nanomolar potency (IC~50~ = 0.056 nM) [1] [4].
The compound’s efficacy was validated in APP/PS1 transgenic mice, a model of AD characterized by amyloid-beta (Aβ) accumulation. Treatment rescued cognitive deficits by restoring hippocampal cGMP levels, which are typically suppressed by Aβ-mediated NO/cGMP pathway impairment [1] [3]. Structural rigidification through scaffold optimization minimized rotatable bonds, enhancing both target affinity and blood-brain barrier penetration—properties critical for CNS drug development [1] [6].
Table 1: Physicochemical and Biochemical Properties of Selected PDE5 Inhibitors
Compound | IC~50~ (nM) | Water Solubility (μM) | cLogP | Molecular Weight |
---|---|---|---|---|
Compound 1 (Quinoline) | 0.270 | <3.9 | 3.42 | 393.87 |
6c (Tetrahydrobenzo[b][1,6]naphthyridine) | 0.056 | >500 | 3.41 | 420.90 |
Sildenafil | 4.0 | 3.5* | 2.5* | 474.58 |
Literature data for reference compounds [1] [3] [4]
The therapeutic potential of this compound hinges on its ability to amplify the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling cascade. By inhibiting PDE5-mediated cGMP hydrolysis, the compound elevates intracellular cGMP, activating PKG. This kinase phosphorylates CREB at Ser133, triggering transcription of neuroplasticity genes such as brain-derived neurotrophic factor (BDNF) [3] [5].
In AD models, Aβ oligomers disrupt NO synthase activity, reducing cGMP production and CREB phosphorylation. The tetrahydrobenzo[b][1,6]naphthyridine scaffold counteracts this pathology by:
Docking studies reveal that the compound’s 3-chloro-4-methoxybenzylamino and acetyl groups form hydrogen bonds with PDE5 residues F787 and M816, while its rigid tricyclic core optimizes hydrophobic interactions with the catalytic pocket [1] [6].
Table 2: Key Signaling Effects of PDE5 Inhibition in Neurodegeneration
Target Pathway | Biological Effect | Functional Outcome |
---|---|---|
cGMP/PKG Activation | Phosphorylation of ion channels & transcription factors | Enhanced synaptic plasticity, vasodilation |
CREB Phosphorylation | BDNF transcription, Bcl-2 anti-apoptotic signals | Neuronal survival, memory consolidation |
NF-κB Suppression | Reduced TNF-α, IL-1β, COX-2 expression | Attenuated neuroinflammation |
Data synthesized from [3] [5] [8]
While Aβ plaques define AD pathology, hyperphosphorylated tau aggregates (neurofibrillary tangles) correlate more strongly with cognitive decline. The tetrahydrobenzo[b][1,6]naphthyridine derivative demonstrates dual efficacy against both pathologies:
Amyloid-β Pathology
Tau Pathology
Table 3: Comparative Effects on AD Pathological Markers
Pathological Target | Effect of Compound | Proposed Mechanism |
---|---|---|
Aβ~42~ Production | ↓ 40–60% (APP/PS1 mice) | ↑ ADAM10; ↓ BACE1 expression |
Soluble Tau | ↓ 50% (JNPL3 tau transgenic slices) | GSK-3β inactivation; ↑ proteasomal degradation |
Neurofibrillary Tangles | Limited disaggregation | Indirect via kinase modulation |
Compared to classical PDE5-Is (e.g., sildenafil), this compound shows superior brain penetration and sustained target engagement, making it a promising disease-modifying agent for tauopathies beyond AD, including frontotemporal dementia [6] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: